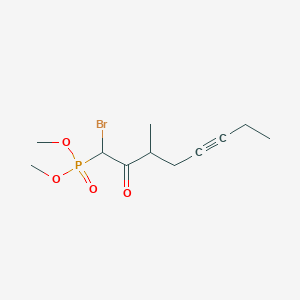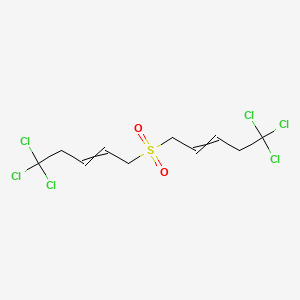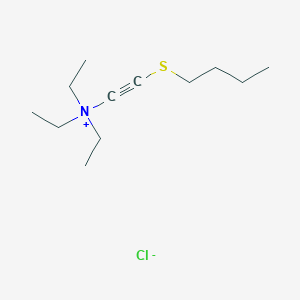![molecular formula C37H60O2 B14370549 1,1'-Methylenebis[2-(dodecyloxy)benzene] CAS No. 90449-24-4](/img/structure/B14370549.png)
1,1'-Methylenebis[2-(dodecyloxy)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis[2-(dodecyloxy)benzene]: is an organic compound characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a dodecyloxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Methylenebis[2-(dodecyloxy)benzene] typically involves the reaction of 2-(dodecyloxy)benzene with formaldehyde under acidic or basic conditions to form the methylene bridge. The reaction can be carried out using different catalysts and solvents to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of high-purity starting materials and controlled reaction conditions is crucial to achieve the desired product specifications.
化学反応の分析
Types of Reactions: 1,1’-Methylenebis[2-(dodecyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as nitro, halogen, or sulfonic acid groups.
科学的研究の応用
1,1’-Methylenebis[2-(dodecyloxy)benzene] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of membrane dynamics due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and as an additive in lubricants and surfactants.
作用機序
The mechanism of action of 1,1’-Methylenebis[2-(dodecyloxy)benzene] involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The dodecyloxy groups provide hydrophobic interactions, while the benzene rings can participate in π-π stacking and other aromatic interactions. These properties make it useful in various applications, including as a surfactant and in the formation of micelles.
類似化合物との比較
- 1,1’-Methylenebis[2-(benzyloxy)benzene]
- 1,1’-Methylenebis[2-methylbenzene]
- 1,1’-Methylenebis[4-isocyanatobenzene]
Comparison: 1,1’-Methylenebis[2-(dodecyloxy)benzene] is unique due to its long dodecyloxy chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, unlike its shorter-chain or non-alkoxy counterparts.
特性
CAS番号 |
90449-24-4 |
|---|---|
分子式 |
C37H60O2 |
分子量 |
536.9 g/mol |
IUPAC名 |
1-dodecoxy-2-[(2-dodecoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C37H60O2/c1-3-5-7-9-11-13-15-17-19-25-31-38-36-29-23-21-27-34(36)33-35-28-22-24-30-37(35)39-32-26-20-18-16-14-12-10-8-6-4-2/h21-24,27-30H,3-20,25-26,31-33H2,1-2H3 |
InChIキー |
MDSMAEBYZDQVOM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC=CC=C1CC2=CC=CC=C2OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14370480.png)



![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)



